molecular formula C36H49N5O8S B10794768 MK-639 sulfate

MK-639 sulfate

Cat. No.: B10794768
M. Wt: 711.9 g/mol
InChI Key: NUBQKPWHXMGDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: Indinavir sulfate can be synthesized through various routes, but one common method involves the reaction of indinavir base with sulfuric acid.

      Reaction Conditions: The reaction typically occurs under acidic conditions, and the resulting product is purified to obtain the sulfate salt.

      Industrial Production: Industrial-scale production involves optimization of reaction parameters and purification steps.

  • Chemical Reactions Analysis

      Types of Reactions: Indinavir sulfate undergoes various reactions, including acid-base reactions during its synthesis.

      Common Reagents and Conditions: Sulfuric acid (H₂SO₄) is a key reagent in its preparation.

      Major Products: The major product is indinavir sulfate itself.

  • Scientific Research Applications

      Chemistry: Indinavir sulfate is extensively studied in medicinal chemistry due to its role as an HIV-1 protease inhibitor.

      Biology: Researchers investigate its impact on cellular processes, including MMP inhibition and apoptosis.

      Medicine: It is a crucial component of antiretroviral therapy for HIV patients.

      Industry: Indinavir sulfate’s industrial applications include drug formulation and development.

  • Mechanism of Action

      Targets: Indinavir sulfate specifically inhibits the HIV-1 protease (PR).

      Pathways: By blocking PR, it disrupts viral replication and prevents the formation of mature, infectious viral particles.

  • Comparison with Similar Compounds

      Uniqueness: Indinavir sulfate stands out for its potent PR inhibition and anticancer properties.

      Similar Compounds: Other HIV protease inhibitors (e.g., ritonavir, saquinavir) are structurally related but differ in selectivity and side effects.

    Properties

    IUPAC Name

    1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NUBQKPWHXMGDLP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C36H49N5O8S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    711.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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